(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid
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Overview
Description
“(2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid” is a biochemical used for proteomics research . It is a derivative of thiazole, a class of five-membered heterocyclic compounds that contain sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles, including “this compound”, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular formula of this compound is C10H9NO2S2, and its molecular weight is 239.31 .
Scientific Research Applications
Luminescent Properties
- Highly Luminescent Pyridylthiazoles : Grummt, Weiss, Birckner, and Beckert (2007) studied the absorption, fluorescence, and fluorescence excitation spectra of two substituted pyridylthiazoles. They found that these compounds exhibited high fluorescence quantum yields and large Stokes shift values, making them potentially useful for metal sensing and as laser dyes (Grummt et al., 2007).
Antimicrobial Activity
- Antimicrobial Activity of Thiazolyl-acetic Acid Derivatives : Shirai, Fumoto, Shouno, Maseda, and Omasa (2013) designed and synthesized a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids. These compounds were screened for their antimicrobial activities against various bacterial and fungal strains. The study suggested that these thiazolyl-acetic acid derivatives could be effective biocides and preservatives in cosmetics and detergents due to their broad antibacterial and antifungal activities (Shirai et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physical state of the compound is solid, and it should be stored at room temperature .
Result of Action
Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Properties
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRSWZAVFSYARR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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